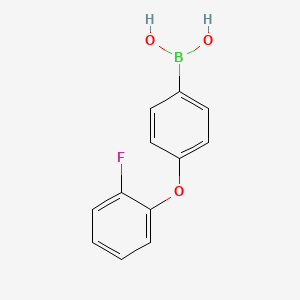

4-(2-Fluorophenoxy)phenylboronic acid

Übersicht

Beschreibung

4-(2-Fluorophenoxy)phenylboronic acid, also known as FPBA, is an organic compound that belongs to the class of boronic acids . It has gained significant attention in scientific research due to its unique chemical and biological properties .

Synthesis Analysis

Boronic acids and their derivatives have been widely studied in medicinal chemistry for their synthesis and biological applications . The synthetic processes used to obtain these active compounds are well known and relatively simple . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis

The molecular formula of 4-(2-Fluorophenoxy)phenylboronic acid is CHBFO with an average mass of 246.042 Da and a monoisotopic mass of 246.086349 Da .Chemical Reactions Analysis

Boronic acids and their derivatives are known to undergo a variety of chemical reactions. For instance, they can form bicoordinate complexes with α-D-fructofuranose, which can then form tricoordinate α-D-fructofuranose complexes .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Building Blocks

4-(2-Fluorophenoxy)phenylboronic acid and related compounds have been explored as potential building blocks for the synthesis of silicon-containing drugs. Their synthetic potential was demonstrated through various coupling reactions, which highlights their utility in organic synthesis and drug development processes (Troegel et al., 2009). Additionally, these compounds play a significant role in the development of new materials, such as boronic esters of Schiff bases with phthalonitrile groups, showing high stability and potential for applications in material science (Özçelik & Gül, 2012).

Intramolecular Interactions and Conformational Analysis

Conformational analysis of 2-fluorophenylboronic acid and its derivatives provides insights into intramolecular interactions, such as hydrogen bonding and electron donation to boron, which are crucial for understanding the stability and reactivity of these molecules. These studies are essential for designing boron-containing compounds with specific properties and activities (Silla et al., 2013).

Supramolecular Chemistry and Assembly

Phenylboronic acids, including fluorophenyl derivatives, have been utilized in the design and synthesis of supramolecular assemblies. These studies highlight the potential of boronic acids in constructing complex molecular structures through hydrogen bonding and other non-covalent interactions, which could be applied in nanotechnology, sensor development, and catalysis (Pedireddi & Seethalekshmi, 2004).

Catalytic Applications and Chemical Reactions

Phenylboronic acids, including 4-(2-Fluorophenoxy)phenylboronic acid derivatives, have been investigated for their catalytic roles in various chemical reactions. These studies explore the mechanistic aspects and efficiency of boronic acids in catalyzing reactions such as dehydrative condensation, which is fundamental in peptide synthesis and other organic transformations (Wang, Lu, & Ishihara, 2018).

Safety And Hazards

Zukünftige Richtungen

Phenylboronic acid-based functional materials have been widely used in imaging and tumor therapy . The potential of PBA-based functional materials in cancer diagnosis and tumor targeting has been proved by cell imaging and in vivo imaging . For tumor therapy, applications of PBA-based functional materials in chemotherapy, gene therapy, phototherapy, and immunotherapy have been discussed . These findings reinforce the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

Eigenschaften

IUPAC Name |

[4-(2-fluorophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNYGJLCROJQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=CC=C2F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101270617 | |

| Record name | B-[4-(2-Fluorophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenoxy)phenylboronic acid | |

CAS RN |

1402238-32-7 | |

| Record name | B-[4-(2-Fluorophenoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402238-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-(2-Fluorophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1440540.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1440551.png)

![tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B1440555.png)